REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6](O)[C:5]([CH3:10])=[CH:4][C:3]=1[OH:11].[CH2:12](Br)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[C:20]([O-:23])([O-])=O.[K+].[K+]>CN(C=O)C>[CH2:12]([O:11][C:3]1[C:2]([CH3:1])=[C:7]([CH3:8])[C:6]([O:23][CH2:20][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[C:5]([CH3:10])[CH:4]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4|
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Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C(=C1C)O)C)O
|
Name
|
|
Quantity
|
35.7 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
55.3 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the resulting suspension stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C. for an additional 48 h
|
Duration
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48 h
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
WASH
|
Details
|
the filter cake rinsed 2×100 mL ethyl acetate
|
Type
|
WASH
|
Details
|
the combined filtrates washed with 500 mL H2O
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted 4×250 mL ethylacetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated at 80° C. by rotary evaporation
|
Type
|
ADDITION
|
Details
|
The brown residue was poured onto 300 mL water which
|
Type
|
CUSTOM
|
Details
|
precipitated a light brown solid
|
Type
|
FILTRATION
|
Details
|
The brown solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with 2×50 mL H2O
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=C(C(=C1C)C)OCC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 161.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |